

# Application Notes and Protocols for Studying Pinic Acid Photochemistry

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## Compound of Interest

Compound Name: *Pinic acid*

Cat. No.: *B124731*

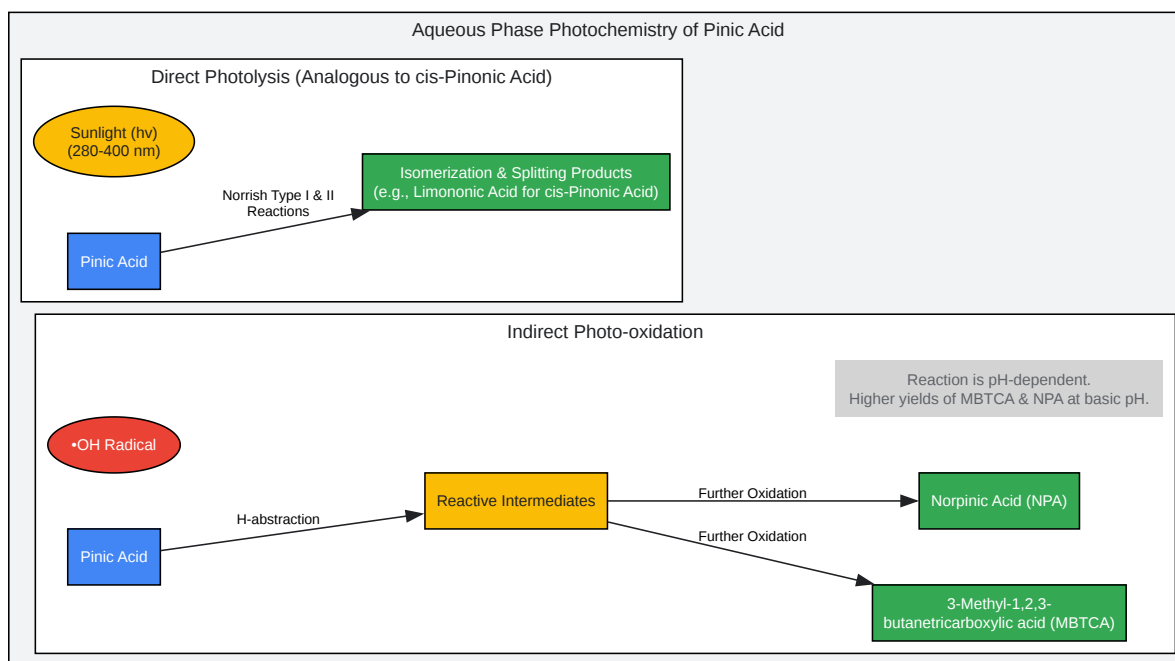
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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Pinic acid** is a significant oxidation product of  $\alpha$ -pinene, a major biogenic volatile organic compound (BVOC) emitted from terrestrial vegetation.<sup>[1][2]</sup> As a component of secondary organic aerosols (SOA), **pinic acid**'s atmospheric fate, including its photochemical degradation, is of considerable interest.<sup>[1][3]</sup> Understanding the mechanisms and kinetics of **pinic acid** photochemistry is crucial for accurately modeling atmospheric processes and air quality.<sup>[1]</sup> This document provides an overview of the experimental setups and protocols for investigating the aqueous-phase photochemistry of **pinic acid**, including direct photolysis and OH-radical-initiated photo-oxidation.

## Photochemical Pathways of Pinic Acid

The atmospheric processing of **pinic acid** in aqueous phases, such as cloud and fog droplets, can occur through direct absorption of sunlight (direct photolysis) or by reaction with photochemically generated oxidants like the hydroxyl radical ( $\bullet\text{OH}$ ) (indirect photo-oxidation).<sup>[3]</sup> <sup>[4]</sup> The pH of the aqueous medium has been shown to significantly influence the reaction mechanisms and product yields, particularly in OH-initiated oxidation.<sup>[3]</sup>



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Caption: Photochemical pathways of **pinic acid** in the aqueous phase.

## Quantitative Data Summary

The following tables summarize key quantitative data from studies on the photochemistry of **pinic acid** and related compounds.

Table 1: Reaction Rate Constants for Aqueous-Phase •OH Radical Reaction.

Compound	pH	Temperature (K)	Second-Order Rate Constant (kOH) (L mol <sup>-1</sup> s <sup>-1</sup> )	Reference
Pinic Acid (protonated)	< pKa	298	(2.4 ± 0.1) × 10 <sup>9</sup>	[4]

| **Pinic Acid** (deprotonated) | > pKa | 298 | (2.8 ± 0.1) × 10<sup>9</sup> |[4] |

Table 2: Product Yields from Aqueous-Phase OH-Oxidation of **Pinic Acid**.

Product	pH 2 Yield (%)	pH 8 Yield (%)	Reference
Norpinic Acid (NPA)	3.4	10.0	[3]

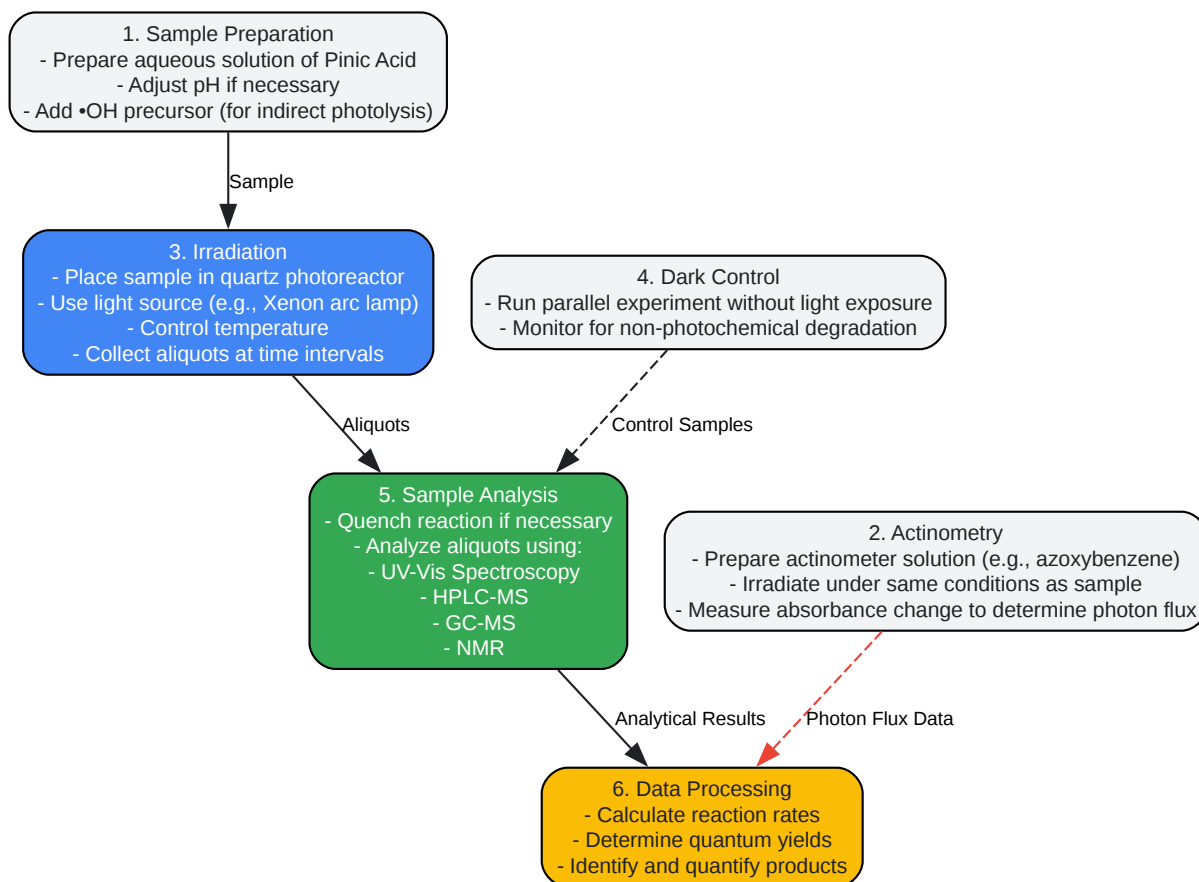
| 3-Methyl-1,2,3-butanetricarboxylic acid (MBTCA) | 2.6 | 5.0 |[3] |

Table 3: Photolysis Quantum Yields for Related Compounds. Note: Data for direct photolysis of **pinic acid** is not readily available. Data for cis-pinonic acid, a structurally similar compound, is presented as a proxy.

Compound	Phase	Wavelength Range (nm)	Quantum Yield (Φ)	Reference
cis-Pinonic Acid	Aqueous	280-400	0.5 ± 0.3	[5][6][7]
cis-Pinonic Acid Methyl Ester	Gas	-	0.53 ± 0.06	[5][6][7]

## Experimental Protocols

A generalized workflow for studying aqueous photochemistry is presented below.



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